molecular formula C6H11NO B572724 2-Azaspiro[3.3]heptan-6-ol CAS No. 1256352-97-2

2-Azaspiro[3.3]heptan-6-ol

Cat. No. B572724
M. Wt: 113.16
InChI Key: JXSAWOLLGHOTJJ-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptan-6-ol is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptan-6-ol involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Molecular Structure Analysis

The molecular structure of 2-Azaspiro[3.3]heptan-6-ol is characterized by a spirocyclic scaffold, which is a distinctive class of organic compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Azaspiro[3.3]heptan-6-ol are characterized by the ring closure of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Physical And Chemical Properties Analysis

2-Azaspiro[3.3]heptan-6-ol is a liquid at room temperature . It has a molecular weight of 113.16 and a molecular formula of C6H11NO .

Scientific Research Applications

  • Synthesis of novel amino acids: 2-Azaspiro[3.3]heptan-6-ol derivatives have been synthesized for use in chemistry, biochemistry, and drug design, adding to the family of sterically constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010).

  • Improved properties of spiro compounds: An improved synthesis of 2-oxa-6-azaspiro[3.3]heptane was achieved, yielding a more stable and soluble product, thus enhancing its utility in various reactions (van der Haas et al., 2017).

  • Synthesis of bifunctional compounds: Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed, useful for selective derivation and accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

  • Synthesis of azaspirocyclic rings: The synthesis of 2-azaspiro[4.6]undec-7-enes has been achieved through ring expansion/cyclization/chlorination processes, offering a new route to this type of ring system (Yeh et al., 2012).

  • Synthesis of angular azetidines: A variety of novel angular azaspiro[3.3]heptanes have been synthesized, including difluoro and dimethyl variants, for use in drug discovery (Guerot et al., 2011).

  • Lipophilicity reduction in medicinal chemistry: Azaspiro[3.3]heptanes have been used as replacements for traditional heterocycles, often reducing the lipophilicity of molecules, which is advantageous in drug design (Degorce, Bodnarchuk, & Scott, 2019).

  • Antibacterial drug development: Novel azaspiro[2.4]heptanes have shown potent antibacterial activity against various respiratory pathogens, making them promising candidates for treating respiratory tract infections (Odagiri et al., 2013).

  • Cyclobutane diamines synthesis: Cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane, have been synthesized as promising building blocks for drug discovery, with applications in the synthesis of commercially available drugs (Radchenko et al., 2010).

  • Discovery of dopamine receptor antagonists: A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have been identified as potent and selective antagonists of the dopamine D3 receptor, with applications in neuroscience (Micheli et al., 2016).

  • Fluorinated piperidine analogues: Conformationally restricted fluorinated analogues of piperidine based on a 2-azaspiro[3.3]heptane scaffold have been synthesized for use in drug design, demonstrating the versatility of this scaffold in medicinal chemistry (Chernykh et al., 2016).

Safety And Hazards

The safety information for 2-Azaspiro[3.3]heptan-6-ol includes hazard statements H315, H319, H335, and precautionary statements P261, P305, P338, P351 .

Future Directions

The future directions for 2-Azaspiro[3.3]heptan-6-ol could involve its use in the synthesis of sterically constrained amino acids for use in chemistry, biochemistry, and drug design .

properties

IUPAC Name

2-azaspiro[3.3]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-1-6(2-5)3-7-4-6/h5,7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSAWOLLGHOTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[3.3]heptan-6-ol

Citations

For This Compound
1
Citations
E Gabellieri, F Capotosti, J Molette… - European journal of …, 2020 - Elsevier
The compound screening was initiated with a direct staining assay to identify compounds binding to Tau aggregates and not Abeta plaques using human brain sections derived from …
Number of citations: 5 www.sciencedirect.com

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